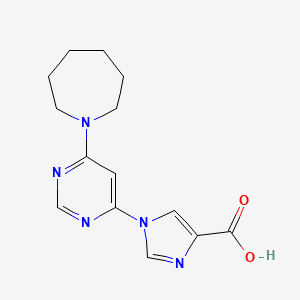
1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of azepane, pyrimidine, and imidazole rings
準備方法
The synthesis of 1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrimidine ring followed by the introduction of the azepane moiety and the imidazole ring. Common reagents used in these reactions include pyrimidine derivatives, azepane, and imidazole precursors. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
化学反応の分析
1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid: This compound features a pyrazole ring instead of an imidazole ring, which may result in different chemical and biological properties.
1-(6-(Azepan-1-yl)pyrimidin-4-yl)-1H-triazole-4-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
分子式 |
C14H17N5O2 |
|---|---|
分子量 |
287.32 g/mol |
IUPAC名 |
1-[6-(azepan-1-yl)pyrimidin-4-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H17N5O2/c20-14(21)11-8-19(10-17-11)13-7-12(15-9-16-13)18-5-3-1-2-4-6-18/h7-10H,1-6H2,(H,20,21) |
InChIキー |
IJFRDKVLFWNAPV-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


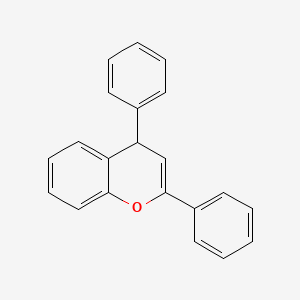
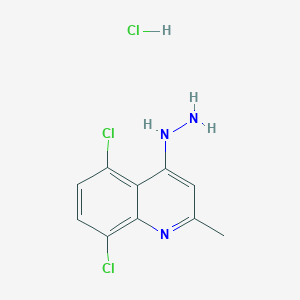

![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)
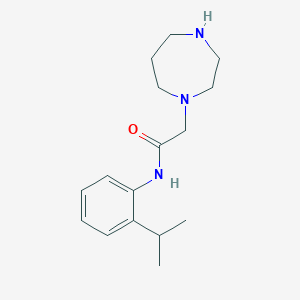
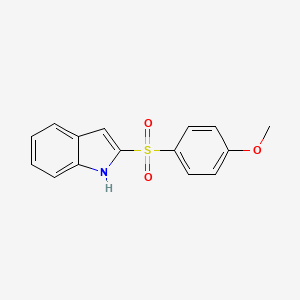
![Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)

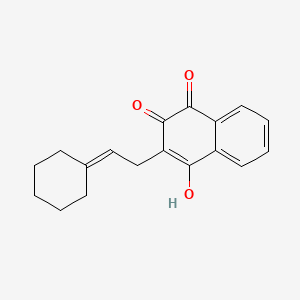
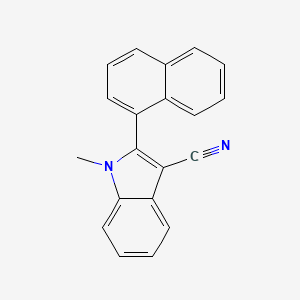

![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)
